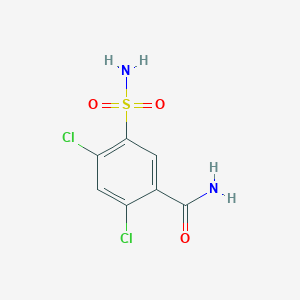

2,4-Dichloro-5-sulfamoyl-benzamide

説明

Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-5-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H,(H2,10,12)(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRGYSAYIGOGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis of 2,4-Dichloro-5-sulfamoyl-benzamide

A retrosynthetic analysis of 2,4-dichloro-5-sulfamoyl-benzamide reveals a straightforward and logical approach to its synthesis. The primary disconnection occurs at the amide bond, leading to 2,4-dichloro-5-sulfamoylbenzoic acid and ammonia (B1221849). This benzoic acid derivative is the key intermediate in the synthesis.

Further disconnection of 2,4-dichloro-5-sulfamoylbenzoic acid involves breaking the C-S bond of the sulfamoyl group and the C-Cl bonds. This leads back to a simpler starting material, 2,4-dichlorobenzoic acid. The synthesis, therefore, hinges on the chlorosulfonylation of 2,4-dichlorobenzoic acid, followed by amination to form the sulfonamide, and finally, conversion of the carboxylic acid to the primary amide.

Development and Optimization of Synthetic Routes for 2,4-Dichloro-5-sulfamoyl-benzamide

The synthesis of 2,4-dichloro-5-sulfamoyl-benzamide has been the subject of various research efforts aimed at improving yield, purity, and environmental friendliness.

The most common route to 2,4-dichloro-5-sulfamoyl-benzamide is a multi-step process starting from 2,4-dichlorobenzoic acid. google.comgoogle.com A typical synthetic sequence is as follows:

Chlorosulfonylation: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position, yielding 2,4-dichloro-5-chlorosulfonylbenzoic acid. google.comgoogle.com

Ammonolysis: The resulting sulfonyl chloride is then treated with ammonia to form the sulfonamide, 2,4-dichloro-5-sulfamoylbenzoic acid. google.comgoogle.com

Amidation: Finally, the carboxylic acid is converted to the primary amide, 2,4-dichloro-5-sulfamoyl-benzamide. This can be achieved through various methods, such as conversion to an acyl chloride followed by reaction with ammonia.

Several patents describe variations and optimizations of this pathway. For instance, the use of a catalyst like sodium sulfate (B86663) during chlorosulfonylation and N-methylpyrrolidone (NMP) as a solvent has been reported to improve the reaction. google.com The purification of the intermediate 2,4-dichloro-5-sulfamoylbenzoic acid is often carried out by recrystallization from ethanol. google.com

Another patented process starts with 2,4-dichloro-trichloromethylbenzene, which is reacted with chlorosulfonic acid to yield 2,4-dichloro-5-chlorosulfonylbenzoic acid. google.com This is then subjected to ammonolysis and acidification to produce the crude 2,4-dichloro-5-sulfamoylbenzoic acid, which is subsequently purified. google.com

A summary of a typical multi-step synthesis is presented below:

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 2,4-Dichlorobenzoic acid | Chlorosulfonic acid, Sodium sulfate (catalyst), NMP (solvent), 145°C | 2,4-Dichloro-5-carboxybenzenesulfonyl chloride | google.com |

| 2 | 2,4-Dichloro-5-carboxybenzenesulfonyl chloride | Ammonia water, 0°C | 2,4-Dichloro-5-sulfamoylbenzoic acid | google.com |

| 3 | 2,4-Dichloro-5-sulfamoylbenzoic acid | Thionyl chloride, then Ammonia | 2,4-Dichloro-5-sulfamoyl-benzamide | Inferred from general chemical knowledge |

While multi-step syntheses are common, one-pot strategies offer advantages in terms of efficiency and reduced waste. For the synthesis of derivatives of 2,4-dichloro-5-sulfamoyl-benzamide, a one-pot, two-step protocol has been developed. nih.gov This involves the in situ formation of an acyl chloride from the corresponding benzoic acid, followed by reaction with a suitable amine. nih.gov Although not explicitly detailed for the parent compound, this strategy could potentially be adapted for the synthesis of 2,4-dichloro-5-sulfamoyl-benzamide itself.

Research on related sulfamoyl-benzamide derivatives has also explored a one-pot approach where the chlorosulfonation product is directly treated with an excess of an amine to simultaneously form both the sulfonamide and the carboxamide. nih.gov

Efforts to develop more environmentally friendly synthetic routes for 2,4-dichloro-5-sulfamoylbenzoic acid, the precursor to the target benzamide (B126), have been documented in patent literature. google.com These approaches aim to reduce pollution and improve safety. One such method highlights the use of N-methylpyrrolidone (NMP) as a solvent in the sulfonation step, which is described as having a higher boiling point and being more stable than the traditionally used dimethyl sulfoxide (B87167) (DMSO), thus avoiding solvent oxidation and the formation of byproducts. google.com The use of acetone (B3395972) as a refining solvent, which can pose health risks, is also avoided in this greener route. google.com These methods are reported to have fewer processing steps, use readily available raw materials, result in low pollution, and yield a product with high purity and at a lower cost. google.com

Synthesis of Novel Benzamide Analogues and Derivatives

The core structure of 2,4-dichloro-5-sulfamoyl-benzamide serves as a scaffold for the synthesis of a wide range of novel analogues and derivatives with potential therapeutic applications.

The sulfamoyl group is a key site for chemical modification to generate novel derivatives. By reacting 2,4-dichloro-5-chlorosulfonylbenzoic acid with various primary or secondary amines instead of ammonia, a diverse library of N-substituted sulfamoylbenzoic acids can be produced. These can then be converted to their corresponding benzamides.

For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized. nih.gov The synthesis involved refluxing 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid with p-chloroaniline to yield the N-substituted sulfamoylbenzoic acid. nih.gov This intermediate was then converted to the corresponding acyl chloride and reacted with various amines to produce the final benzamide derivatives. nih.gov

Another study describes the synthesis of sulfamoyl-benzamide derivatives as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov In this work, 2,4-dichlorobenzoic acid was chlorosulfonated and then reacted with amines such as cyclopropylamine (B47189) and morpholine (B109124) to generate the corresponding N-substituted sulfamoylbenzoic acids. nih.gov

A selection of synthesized N-substituted sulfamoyl benzamide derivatives is shown below:

| Starting Material | Amine for Sulfonamide Formation | Final Amine for Benzamide Formation | Product | Reference |

| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | p-Chloroaniline | 4-Methylaniline | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methylphenyl)-4-nitrobenzamide | nih.gov |

| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | p-Chloroaniline | 2-Methylaniline | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methylphenyl)-4-nitrobenzamide | nih.gov |

| 2,4-Dichlorobenzoic acid | Cyclopropylamine | p-Chloroaniline | N-(4-chlorophenyl)-2-chloro-5-(N-cyclopropylsulfamoyl)benzamide | nih.gov |

| 2,4-Dichlorobenzoic acid | Morpholine | p-Anisidine | N-(4-methoxyphenyl)-2-chloro-5-(morpholinosulfonyl)benzamide | nih.gov |

Substitution on the Benzamide Nitrogen and Aromatic Ring

The core structure of 2,4-dichloro-5-sulfamoyl-benzamide serves as a versatile scaffold for chemical modification, particularly at the benzamide nitrogen and the aromatic ring. Researchers have explored these substitutions to develop novel compounds with tailored biological activities.

A notable example involves the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov This work demonstrates substitution at both the benzamide nitrogen and the aromatic ring. The synthetic process began with 2-chloro-4-nitrobenzoic acid, which was converted to 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid. nih.gov Subsequent reaction with p-chloroaniline yielded 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid. This intermediate was then activated with thionyl chloride to form the corresponding acid chloride, which was reacted with various aliphatic, aromatic, or heterocyclic amines. nih.gov This final step introduces a wide range of substituents onto the benzamide nitrogen, creating a library of N-substituted derivatives. nih.gov

The structural modifications in this series include a nitro group at the C4 position of the benzoic acid ring instead of a chlorine atom, and a p-chlorophenyl group on the sulfamoyl nitrogen. The primary derivatization, however, occurs at the benzamide nitrogen, where different alkyl and aryl groups were introduced. nih.gov The structures of these synthesized compounds were confirmed using spectral analysis, including IR, ¹H NMR, and ¹³C NMR. nih.gov For instance, the stretching frequencies for the N-H and carbonyl (C=O) of the amide bond were observed in the ranges of 3294–3524 cm⁻¹ and 1614–1692 cm⁻¹, respectively. nih.gov

The following table summarizes a selection of the N-substituted derivatives synthesized, highlighting the variety of chemical groups that can be appended to the benzamide nitrogen.

| Compound | Substituent (R) on Benzamide Nitrogen | Reference |

|---|---|---|

| 5a | 2-methylphenyl | nih.gov |

| 5b | 3-methylphenyl | nih.gov |

| 5c | 4-methylphenyl | nih.gov |

| 5d | 2-chlorophenyl | nih.gov |

| 5e | 4-chlorophenyl | nih.gov |

| 5f | 2-fluorophenyl | nih.gov |

| 5g | 4-fluorophenyl | nih.gov |

| 5h | 2-bromophenyl | nih.gov |

| 5i | 4-bromophenyl | nih.gov |

| 5j | 2-nitrophenyl | nih.gov |

| 5k | 3-nitrophenyl | nih.gov |

| 5l | 4-nitrophenyl | nih.gov |

| 5m | 2-methyl-3-nitrophenyl | nih.gov |

| 5n | 2-chloro-5-nitrophenyl | nih.gov |

| 5o | 2-methyl-5-nitrophenyl | nih.gov |

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds. In the context of the benzamide scaffold, the amide functional group is a primary target for bioisosteric replacement. The goal is to modulate properties such as potency, selectivity, and metabolic stability while retaining the key interactions necessary for biological activity.

Research into bioisosteres of benzamides has led to the design and synthesis of several analogs where the amide moiety is replaced by other functional groups. mdpi.com Using a reference benzamide scaffold, Wact-11, a set of eight different amide replacements were synthesized and evaluated for their biological effects. mdpi.com These bioisosteres included esters, thioamides, selenoamides, sulfonamides, N-alkylamides, ureas, and triazoles. mdpi.com The triazole group, in particular, is recognized as a non-classical bioisostere of the amide bond because it maintains a similar planar geometry and distribution of hydrogen bond donors and acceptors. mdpi.com

The evaluation of these bioisosteres against the nematode C. elegans revealed that the nature of the amide replacement was critical for activity. mdpi.com The most successful replacements were those that preserved the geometry of the original amide group most closely. Specifically, the thioamide and selenoamide analogs, where the amide oxygen is replaced by sulfur or selenium respectively, retained significant biological activity. mdpi.com The thioamide showed 92% and the selenoamide showed 100% motility reduction in the assay, comparable to the reference compounds. mdpi.com

In contrast, other modifications resulted in a significant loss of activity. N-alkylamides and sulfonamide bioisosteres showed no significant effect. mdpi.com The urea (B33335) and N-methylthioamide analogs exhibited only moderate activity, with approximately 50% reduction in larval motility. mdpi.com These findings underscore the structural importance of the amide group (or its close isosteres) for the biological activity of this class of compounds. mdpi.com

The table below details the bioisosteric replacements of the amide group and their observed effects on C. elegans L1 larvae motility.

| Compound Type | Bioisosteric Replacement for Amide (-CONH₂) | Effect on C. elegans Motility | Reference |

|---|---|---|---|

| Thioamide | -CSNH₂ | 92% reduction | mdpi.com |

| Selenoamide | -CSeNH₂ | 100% reduction | mdpi.com |

| N-methylthioamide | -CSNHCH₃ | 59% reduction | mdpi.com |

| Urea | -NHCONH₂ | 47% reduction | mdpi.com |

| N-alkylamides | -CONHR (R=alkyl) | No significant activity | mdpi.com |

| Sulfonamide | -SO₂NH₂ | No significant activity | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Positional Scanning and Substituent Effects on Biological Activity

Systematic evaluation of substituents around the 2,4-dichloro-5-sulfamoyl-benzamide core has yielded significant insights into the structural requirements for various biological activities, including antidiabetic and enzyme inhibitory effects.

The core structure consists of a 2,4-dichlorinated benzene (B151609) ring with a carboxamide group at position 1 and a sulfamoyl group at position 5. Modifications have been explored at several key positions: the amide nitrogen (R¹), the sulfamoyl nitrogen (R²), and the aromatic ring itself.

Substitutions on the Amide and Sulfamoyl Groups: Derivatives of the related 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid have been synthesized to probe their potential as inhibitors of α-glucosidase and α-amylase, enzymes relevant to diabetes. In one such study, the compound 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (a derivative where the carboxamide is a carboxylic acid and the sulfamoyl nitrogen is substituted) was identified as a highly active inhibitor, demonstrating inhibitory potential against α-amylase that was threefold higher and against α-glucosidase that was five times higher than the standard drug acarbose (B1664774). rsc.org This highlights the significant impact of an electron-withdrawing nitro-substituted aryl group on the sulfamoyl nitrogen. rsc.org

In another series of related compounds, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, substitutions on the benzamide (B126) nitrogen were found to be critical. nih.govnih.gov Aryl amine substituents generally resulted in greater inhibitory activity compared to heterocyclic or alkyl amines. nih.gov The most potent compound in this series featured a 2-methyl-5-nitro substitution on the N-phenyl ring. nih.govnih.gov This suggests that a combination of an electron-donating group (methyl) and an electron-withdrawing group (nitro) on the N-aryl moiety can significantly enhance inhibitory action against both α-glucosidase and α-amylase. nih.govnih.gov

Further studies on sulfamoyl benzamide derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) revealed distinct SAR patterns. biomedgrid.comresearchgate.netnih.govnih.gov For instance, substituting the sulfamoyl nitrogen with a cyclopropyl (B3062369) group, yielding 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid , resulted in a potent and selective inhibitor of the h-NTPDase8 isoform, with an IC50 value of 0.28 µM. biomedgrid.comresearchgate.netnih.gov In contrast, different substitution patterns yielded selectivity for other isoforms. The compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was the most potent inhibitor of h-NTPDase1 and h-NTPDase3. biomedgrid.comresearchgate.netnih.gov This demonstrates that specific substitutions on both the sulfamoyl and benzamide portions of the scaffold can tune the molecule's selectivity toward different enzyme isoforms. biomedgrid.comresearchgate.net

Importance of the Core Scaffold: The inherent structure of the scaffold is also vital. In studies of analogs of INT131, a compound containing a 2,4-dichloro benzene ring linked by a sulfonamide, the sulfonamide linker itself was found to be critical for activity. nih.gov Its replacement with an amide linker resulted in a loss of significant activity, attributed to the change from a tetrahedral geometry at the sulfur atom to a planar sp2 hybridized carbon, which altered the optimal positioning for receptor interaction. nih.gov

| Compound/Derivative Class | Substitution Position | Key Substituents | Observed Biological Effect | Citations |

| 2,4-dichloro-5-(sulfamoyl)benzoic acid derivatives | Sulfamoyl Nitrogen | 2-nitrophenyl | Potent inhibition of α-amylase and α-glucosidase | rsc.org |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives | Benzamide Nitrogen | 2-methyl-5-nitrophenyl | Most active compound against α-glucosidase and α-amylase | nih.govnih.gov |

| 2-chloro-benzoic acid derivatives | Sulfamoyl Nitrogen | Cyclopropyl | Selective and potent inhibition of h-NTPDase8 | biomedgrid.comresearchgate.netnih.gov |

| Sulfamoyl benzamide derivatives | Benzamide Nitrogen & other ring positions | N-(4-bromophenyl) on a related scaffold | Potent inhibition of h-NTPDase1 and h-NTPDase3 | biomedgrid.comresearchgate.netnih.gov |

| INT131 Analogs | Linker between rings | Sulfonamide vs. Amide | Sulfonamide linker is essential for activity | nih.gov |

Stereochemical Considerations and Their Influence on Molecular Recognition

The parent compound, 2,4-dichloro-5-sulfamoyl-benzamide, is achiral. However, the introduction of chiral centers via substitution can lead to stereoisomers (enantiomers or diastereomers), which can have profoundly different interactions with biological macromolecules like enzymes and receptors. The differential behavior of stereoisomers is a cornerstone of medicinal chemistry, as the three-dimensional arrangement of atoms dictates the molecule's fit within a binding site. One isomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause undesirable effects.

While extensive stereochemical studies on 2,4-dichloro-5-sulfamoyl-benzamide itself are not widely reported, research on related sulfamoylbenzamides demonstrates the critical nature of stereochemistry. A study on N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides, where a chiral pyrrolidine (B122466) ring was attached to the amide nitrogen, revealed significant differences in the biological activity of the stereoisomers. nih.gov

For derivatives with a 1-ethyl substituent on the pyrrolidine ring, the S-enantiomer showed higher potency for dopamine (B1211576) D2 receptor binding and greater in vivo effects than the R-enantiomer. nih.gov However, as the alkyl side chain was lengthened to n-hexyl, this stereospecificity inverted, with the R-enantiomer becoming more potent than the S-enantiomer. nih.gov This inversion highlights a complex interplay between the configuration at the chiral center and the nature of other substituents, which collectively determine the optimal orientation for molecular recognition at the receptor site. nih.gov This example underscores that when chirality is introduced into the 2,4-dichloro-5-sulfamoyl-benzamide scaffold, the specific spatial arrangement of substituents is a critical determinant of biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2,4-Dichloro-5-sulfamoyl-benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for understanding the underlying mechanisms of action, predicting the activity of novel compounds, and prioritizing synthetic efforts.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as:

Constitutional (1D): Molecular weight, count of atoms, bonds, etc.

Topological (2D): Describing atomic connectivity, such as branching indices and connectivity indices.

Geometrical (3D): Based on the 3D coordinates of the atoms, including molecular surface area and volume.

Physicochemical: Parameters like logP (hydrophobicity), molar refractivity, and electronic descriptors.

Quantum Chemical: Descriptors derived from quantum mechanical calculations, such as HOMO/LUMO energies, electrostatic potentials, and partial charges.

In a representative QSAR study on antitubercular agents, descriptors selected by a Genetic Function Approximation (GFA) algorithm included AATS5e (Average ATS score based on electronegativity), VR1_Dzs (a Randic-type eigenvalue descriptor), SpMin7_Bhe (a descriptor of molecular shape and branching), TDB9e (a 3D-MoRSE descriptor), and RDF110s (a Radial Distribution Function descriptor). The selection of such diverse descriptors indicates that a combination of electronic, steric, and spatial properties governs the biological activity.

A QSAR model is only useful if it is statistically robust and has predictive power. Validation is a crucial step to ensure the model is not a result of chance correlation. Key statistical parameters include:

r² (Coefficient of Determination): This value, for the training set, indicates the fraction of the variance in the biological activity that is explained by the model. A value closer to 1.0 suggests a better fit.

q² or Q² (Leave-One-Out Cross-Validation Coefficient): This is a measure of the model's internal predictive ability. The model is rebuilt multiple times, leaving out one compound at a time and predicting its activity. A high q² (generally > 0.5) indicates good internal robustness.

pred_r² or R²_pred (Predictive r² for the External Test Set): This is the most stringent test of a model's predictive power. The model, built using the training set, is used to predict the activity of an external test set of compounds that were not used in model generation. A pred_r² value > 0.5 is generally considered acceptable for a model with good external predictability.

More stringent validation parameters, such as r_m² and R_p², have also been proposed to supplement traditional metrics and provide a more rigorous assessment of a model's predictive capability. A robust QSAR model should not only have a high r² but also high q² and pred_r² values, with a small difference between r² and q².

| Parameter | Description | Acceptable Threshold | Citation |

| r² | Goodness-of-fit for the training set | > 0.6 | |

| q² (LOO) | Internal predictive ability (cross-validation) | > 0.5 | |

| pred_r² | External predictive ability (test set) | > 0.5 | |

| r² - q² | Difference between fit and internal predictability | < 0.3 |

The ultimate goal of a validated QSAR model is to predict the biological activity of novel, untested compounds from their molecular structures alone. By calculating the same molecular descriptors used in the model for a new, designed structure, its activity can be estimated. This predictive power allows for the in silico screening of large virtual libraries of compounds, helping to identify and prioritize the most promising candidates for synthesis and biological testing. This approach significantly reduces the time and cost associated with trial-and-error drug discovery. For example, a validated QSAR model can guide the modification of a lead compound to design new derivatives with potentially enhanced potency.

Physicochemical Properties and Their Correlation with Biological Activity (e.g., hydrophobicity, electronic properties)

The biological activity of 2,4-dichloro-5-sulfamoyl-benzamide derivatives is strongly correlated with their physicochemical properties, particularly hydrophobicity and electronic character.

Hydrophobicity: The lipophilicity of a molecule, often quantified by its partition coefficient (logP), influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The parent acid, 2,4-dichloro-5-sulfamoylbenzoic acid , has a computed XLogP3 value of 1.3, while the benzamide has a value of 0.6, indicating moderate hydrophilicity. Modifications can alter this property significantly. For example, the related 2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid and 2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid both have a predicted XlogP of 3.3, indicating increased lipophilicity due to the addition of the fluorophenyl group. This property can be crucial for reaching specific biological targets.

Electronic Properties: The electronic nature of substituents has a profound effect on activity. As noted in SAR studies, the presence of both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups on an N-aryl substituent can enhance antidiabetic activity, suggesting a need for a balanced electronic distribution for optimal interaction with the target enzymes. nih.govnih.gov The sulfonamide group (-SO₂NH₂) and the chlorine atoms are strongly electron-withdrawing, influencing the electronic environment of the entire molecule. Molecular docking studies on related derivatives have shown that these groups often participate in crucial interactions, such as hydrogen bonding and pi interactions, with active site residues of target enzymes. rsc.org

Other Properties: Properties like polar surface area (PSA), and the number of hydrogen bond donors and acceptors also play a role in molecular recognition and membrane permeability. The parent benzamide has two hydrogen bond donors and four acceptors, contributing to its potential for forming hydrogen bonds with a biological target. The high polarity of certain derivatives, such as those containing a morpholine (B109124) substituent, can present challenges for product isolation but may also influence solubility and target engagement. nih.gov

| Compound | Molecular Formula | Mol. Weight ( g/mol ) | XLogP3 | H-Bond Donors | H-Bond Acceptors | Citation |

| 2,4-Dichloro-5-sulfamoyl-benzamide | C₇H₆Cl₂N₂O₃S | 269.10 | 0.6 | 2 | 4 | |

| 2,4-Dichloro-5-sulfamoylbenzoic acid | C₇H₅Cl₂NO₄S | 270.09 | 1.3 | 2 | 4 |

Mechanistic Investigations and Molecular Target Interaction Profiling

Identification and Validation of Molecular Targets

The initial step in understanding a compound's biological activity involves identifying and validating its molecular targets. For the 2,4-Dichloro-5-sulfamoyl-benzamide scaffold, this has primarily been achieved through enzyme inhibition assays and receptor binding studies, revealing a range of protein targets.

Derivatives of 2,4-Dichloro-5-sulfamoyl-benzamide have been demonstrated to be potent inhibitors of several key enzyme families.

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) The h-NTPDase family, particularly isoforms 1, 2, 3, and 8, are involved in pathological processes like thrombosis and inflammation. nih.gov A series of sulfamoyl-benzamide derivatives have been synthesized and screened for their inhibitory activity against these enzymes. nih.govnih.gov Notably, these compounds exhibited selective inhibition in the sub-micromolar range. For instance, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d in the study) was identified as the most potent and selective inhibitor of h-NTPDase8 with an IC₅₀ value of 0.28 ± 0.07 μM. nih.govnih.gov Other derivatives, such as 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) and 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d), effectively reduced the activity of h-NTPDase2. nih.govnih.gov

Carbonic Anhydrase (CA) The 2,4-dichloro-5-sulfamoylbenzoic acid scaffold, also known as lasamide, is a core structure for developing human carbonic anhydrase (hCA) inhibitors. ncats.iospringernature.com Studies have focused on cytosolic isoforms (hCA I and II) and transmembrane, tumor-associated isoforms (hCA IX and XII). ncats.iospringernature.com A library of oxime ester derivatives of lasamide was shown to selectively inhibit the tumor-associated hCAs IX and XII over the cytosolic forms. ncats.io This selectivity is crucial as CA IX and XII contribute to the pH regulation in the tumor microenvironment, promoting cancer cell survival and invasion. fishersci.ca Other related structures, 4-chloro-3-sulfamoyl-benzenecarboxamides, have also shown low nanomolar affinity for CA II and CA IV, which are involved in aqueous humor secretion in the eye. nih.gov

α-glucosidase and α-amylase In the context of metabolic disorders, inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy. nih.gov A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and found to be potent inhibitors of both enzymes. nih.gov One derivative, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c), was particularly active, showing five times the inhibitory activity against α-glucosidase and three times the activity against α-amylase when compared to the standard drug acarbose (B1664774). nih.gov

Glucokinase (GK) In contrast to inhibition, some derivatives have been investigated as potential activators of glucokinase. researchgate.net GK is a crucial enzyme in glucose homeostasis, and its activation is an attractive strategy for managing type 2 diabetes. researchgate.net This indicates that modifications to the sulfamoyl benzamide (B126) scaffold can switch the mode of interaction from enzymatic inhibition to activation, depending on the target.

Interactive Table: Enzyme Inhibition Data for 2,4-Dichloro-5-sulfamoyl-benzamide Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ / Kᵢ Value | Reference |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 μM | nih.govnih.gov |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 μM | nih.govnih.gov |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 μM | nih.govnih.gov |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-glucosidase | ~5x more potent than Acarbose | nih.gov |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-amylase | ~3x more potent than Acarbose | nih.gov |

| Oxime ester derivatives of Lasamide | hCA IX & XII | Selective Inhibition | ncats.io |

| 4-chloro-3-sulfamoyl-benzenecarboxamides | CA II & IV | Low nanomolar affinity | nih.gov |

Beyond enzyme inhibition, derivatives of this scaffold have been shown to interact with key signaling receptors.

Cannabinoid Receptors Sulfamoyl benzamides have been identified as a novel class of cannabinoid receptor 2 (CB2) ligands. nih.gov Starting from a screening hit with modest affinity, further synthesis led to compounds with high functional selectivity for the CB2 receptor, which is primarily expressed in the immune system and is implicated in inflammation and pain signaling. nih.govresearchgate.net This line of research highlights the versatility of the benzamide scaffold in targeting G-protein coupled receptors.

NF-κB Activation In the realm of immunology, a sulfamoyl benzamidothiazole derivative was identified for its ability to prolong the activation of the nuclear factor κB (NF-κB) signaling pathway following stimulation with a Toll-like receptor 4 (TLR4) agonist. nih.gov NF-κB is a pivotal transcription factor that governs immune responses. The sustained activation by this compound suggests its potential use in modulating immune activity, for instance, as a vaccine co-adjuvant to enhance immune responses. nih.gov

Molecular Mechanism of Action at the Cellular Level (in vitro/ex vivo)

Understanding the interaction with a molecular target is complemented by observing the subsequent effects at the cellular level.

The engagement of molecular targets by 2,4-dichloro-5-sulfamoyl-benzamide derivatives translates into the modulation of critical cellular signaling pathways.

The prolonged activation of NF-κB by a sulfamoyl benzamidothiazole derivative leads to enhanced release of immunostimulatory cytokines in human monocytic THP-1 cells and murine primary dendritic cells. nih.gov This demonstrates a direct link between receptor interaction and a downstream cellular response integral to the immune system.

Furthermore, the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII by lasamide derivatives has been linked to antiproliferative effects. ncats.iospringernature.com For example, specific oxime ester derivatives showed promising antiproliferative activity against the MDA-MB-231 breast cancer cell line. springernature.com This is consistent with the role of hCA IX and XII in promoting tumor cell survival under hypoxic and acidic conditions, where their inhibition disrupts pH regulation and impairs cancer cell proliferation. springernature.comfishersci.ca

To gain a deeper, quantitative understanding of the binding events between a ligand and its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that measures the binding kinetics (association and dissociation rates) and affinity of interactions. researchgate.net It works by detecting changes in the refractive index at the surface of a sensor chip to which a protein target is immobilized as a potential ligand flows over it. nih.gov

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. springernature.comwur.nlspringernature.com ITC directly measures the heat released or absorbed during a binding event as the ligand is titrated into a sample cell containing the protein. wur.nlresearchgate.net This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event. wur.nl

While these techniques are powerful tools for characterizing protein-ligand interactions and are widely used in drug discovery, specific SPR or ITC data for the binding of 2,4-Dichloro-5-sulfamoyl-benzamide or its direct derivatives to the aforementioned targets were not detailed in the reviewed literature. However, computational molecular docking studies have been performed for several derivatives, providing theoretical models of the binding modes, such as the interactions with α-glucosidase, α-amylase, and carbonic anhydrases. ncats.ionih.gov

Preclinical Biological Evaluation in Vitro and in Vivo, Non Human Models

In Vitro Biological Activity Assays

In vitro studies are fundamental in determining the direct biological activity of a compound at the molecular and cellular level, providing insights into its mechanism of action before advancing to more complex whole-organism models.

Cell-free enzymatic assays have been pivotal in characterizing the interaction of 2,4-Dichloro-5-sulfamoyl-benzamide with specific molecular targets. Research has demonstrated that this compound is a potent inhibitor of multiple isoforms of the human carbonic anhydrase (hCA) enzyme. researchgate.net The primary sulfonamide group (-SO₂NH₂) present in its structure is a well-established zinc-binding function, which is the archetypal feature of carbonic anhydrase inhibitors. acs.org

A comprehensive inhibition profile of lasamide was determined using a stopped-flow CO₂ hydration assay. researchgate.net The results showed that lasamide effectively inhibits a wide panel of hCA isoforms with varying potencies. It is a highly potent inhibitor of the physiologically abundant isoforms hCA I and hCA II, with inhibition constants (Kᵢ) in the subnanomolar range. researchgate.netnih.gov Its inhibitory activity extends to other isoforms, including the tumor-associated hCA IX and hCA XII, as well as hCA IV, V, VI, VII, XIII, and XIV, all of which are inhibited at low nanomolar concentrations. researchgate.netmedchemexpress.commedchemexpress.com The potent inhibitory action against hCA I and hCA II has also been confirmed in studies using assays that measure the enzyme's esterase activity. tandfonline.com

The broad but potent inhibitory profile of lasamide against various hCA isoforms is a key finding from these enzymatic assays. researchgate.net

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 2,4-Dichloro-5-sulfamoyl-benzamide (Lasamide)

| hCA Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

|---|---|---|

| hCA I | 0.9 | researchgate.netnih.gov |

| hCA II | 0.8 | researchgate.netnih.gov |

| hCA IX | 3.4 - 2.76 | researchgate.netnih.govmedchemexpress.commedchemexpress.com |

| hCA XII | 4.5 - 7.54 | researchgate.netnih.govmedchemexpress.commedchemexpress.com |

| hCA IV | 15.4 | researchgate.net |

| hCA Va | 8.8 | researchgate.net |

| hCA Vb | 7.6 | researchgate.net |

| hCA VI | 9.2 | researchgate.net |

| hCA VII | 1.1 | researchgate.net |

| hCA XIII | 9.37 | researchgate.net |

| hCA XIV | 11.9 | researchgate.net |

While direct cellular assay data for 2,4-Dichloro-5-sulfamoyl-benzamide is limited, studies on its derivatives provide insight into its potential cellular effects. Given its potent inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, research has focused on the antiproliferative potential of these derivatives. acs.org

For instance, certain oxime ester derivatives of lasamide have demonstrated promising antiproliferative effects against the human triple-negative breast cancer cell line MDA-MB-231. acs.orgacs.org In these studies, cancer cells were treated with the compounds at various concentrations, and the inhibition of proliferation was assessed after 72 hours, often under hypoxic conditions which are relevant for tumors expressing CA IX. acs.org However, one study noted that lasamide itself lacked antiproliferative activity against a human triple-negative breast cancer cell line at the concentrations tested. researchgate.net The investigation into derivatives suggests that the core structure of lasamide is a valuable scaffold for developing compounds with potential anticancer activity by targeting carbonic anhydrases. acs.org

In Vivo Studies in Animal Models (Non-Human) for Proof-of-Concept

While specific in vivo proof-of-concept studies for 2,4-Dichloro-5-sulfamoyl-benzamide are not extensively documented in publicly available literature, its known biological activity as a carbonic anhydrase inhibitor and its structural relationship to furosemide (B1674285) allow for a rational deduction of appropriate animal models and study designs. slideshare.netresearchgate.net

For a compound with potent carbonic anhydrase inhibitory activity and known as a precursor to a diuretic, the primary animal model for proof-of-concept studies would be the rat. slideshare.netnih.gov Specifically, Wistar or Sprague-Dawley rats are commonly used for evaluating diuretic activity. researchgate.net

The rationale for selecting a rat model is based on several factors:

Physiological Relevance: The rat kidney is a well-understood model for studying renal function and the effects of diuretics. The physiological processes of urine formation and electrolyte balance are comparable to humans, making it a suitable model for predicting diuretic effects.

Established Methodologies: Standardized methods for evaluating diuretic activity in rats are well-established. The use of metabolic cages allows for the precise and separate collection of urine and feces over a specified period, which is essential for quantifying diuretic response. researchgate.net

Comparative Analysis: Using rats allows for direct comparison with standard diuretic drugs like furosemide and hydrochlorothiazide, providing a benchmark for assessing the potency and efficacy of the test compound. researchgate.net

In in vivo studies designed to assess the diuretic potential of 2,4-Dichloro-5-sulfamoyl-benzamide in a rat model, several key pharmacodynamic endpoints and biomarkers would be evaluated. These measurements are critical for quantifying the compound's effect on renal function.

The primary pharmacodynamic endpoints would include:

Total Urine Volume: A significant increase in urine output compared to a control group is the hallmark of a diuretic agent. Urine volume is typically measured at several time points after administration of the compound.

Urinary Electrolyte Concentration: The concentration of key electrolytes, particularly sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻), in the collected urine is measured. This helps to determine the mechanism of diuresis (e.g., natriuretic, kaliuretic effects).

Urine pH: Changes in urine pH can provide additional information about the site of action within the nephron.

These endpoints allow for the calculation of several indices to characterize the diuretic profile, such as the diuretic index (ratio of test group urine volume to control group) and natriuretic index.

Exploratory toxicology studies are essential for the early assessment of a compound's safety profile. For 2,4-Dichloro-5-sulfamoyl-benzamide, this involves determining its acute tolerability in animal models, typically rodents such as mice or rats.

An acute oral toxicity study has been reported for this compound in mice. The median lethal dose (LD₅₀) was established, providing a measure of acute toxicity after a single administration. This type of study involves administering escalating doses of the substance to animals and observing them for a set period (e.g., 14 days) for signs of toxicity and mortality.

Table 2: Acute Oral Toxicity of 2,4-Dichloro-5-sulfamoyl-benzamide

| Animal Model | Parameter | Value | Reference |

|---|---|---|---|

| Mouse | Oral LD₅₀ | > 10,000 mg/kg | researchgate.net |

The high LD₅₀ value suggests low acute oral toxicity in this model. In addition to lethality, exploratory toxicology studies also involve observing the animals for any clinical signs of toxicity, such as changes in behavior, appearance, or body weight, which helps to identify potential target organs for toxicity and establish a preliminary safety margin.

Comparative Efficacy and Potency against Reference Compounds

The preclinical assessment of 2,4-dichloro-5-sulfamoylbenzoic acid derivatives has been a focal point of various in vitro studies to determine their potential as inhibitors of several key enzymes implicated in different diseases. These investigations have benchmarked the efficacy and potency of these novel compounds against established reference drugs, providing a comparative landscape of their therapeutic potential.

Inhibition of Carbonic Anhydrases

A study focused on a series of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) evaluated their inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.govnih.gov The efficacy of these derivatives was compared to the well-known carbonic anhydrase inhibitor, acetazolamide (B1664987) (AAZ).

One of the notable derivatives, compound 11 (a dimethoxyphenyl derivative), demonstrated potent and selective inhibition of the tumor-associated isoforms hCA IX and hCA XII. nih.govunibs.it Further exploration of the series revealed that an isopropyl oxime ester derivative, compound 16 , was highly effective against hCA I with an inhibition constant (KI) of 5.3 nM. nih.gov Another derivative, compound 15 , which features a bromo atom in the meta-position of the phenyl ring, showed a KI of 29.5 nM against hCA I. nih.gov For hCA XII, ortho-fluoro (compound 8 ) and ortho-cyano (compound 9 ) derivatives exhibited medium nanomolar KI values of 59.8 nM and 39.9 nM, respectively. nih.gov

In antiproliferative assays against the human triple-negative breast cancer cell line MDA-MB-231, compounds 11 and 12 showed promising effects with IC₅₀ values of 108.4 μM and 113.2 μM, respectively. unibs.it

Interactive Table: Comparative Inhibition of Carbonic Anhydrase Isoforms by 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivatives

| Compound/Derivative | Target Isoform | Inhibition Constant (KI) | Reference Compound | Reference KI |

| Derivative 16 | hCA I | 5.3 nM | Acetazolamide (AAZ) | Not specified in source |

| Derivative 15 | hCA I | 29.5 nM | Acetazolamide (AAZ) | Not specified in source |

| Derivative 13 | hCA I | 36.5 nM | Acetazolamide (AAZ) | Not specified in source |

| Derivative 14 | hCA I | 69.5 nM | Acetazolamide (AAZ) | Not specified in source |

| Derivative 9 | hCA XII | 39.9 nM | Acetazolamide (AAZ) | Not specified in source |

| Derivative 12 | hCA XII | 57.8 nM | Acetazolamide (AAZ) | Not specified in source |

| Derivative 8 | hCA XII | 59.8 nM | Acetazolamide (AAZ) | Not specified in source |

| Derivative 10 | hCA XII | 199 nM | Acetazolamide (AAZ) | Not specified in source |

| Derivative 7 | hCA XII | 382 nM | Acetazolamide (AAZ) | Not specified in source |

Inhibition of α-Amylase and α-Glucosidase

In the context of antidiabetic research, derivatives of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid have been synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. researchgate.net The inhibitory potential of these compounds was compared against acarbose (B1664774), a standard antidiabetic drug.

One particular derivative, compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid), was identified as a highly active agent. It demonstrated a threefold greater inhibitory potential against α-amylase and a fivefold higher inhibitory activity against α-glucosidase when compared to acarbose. researchgate.net

Another study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives also showed significant inhibitory activity against these enzymes. researchgate.net The most potent compound from this series, compound 5o , bearing a 2-CH₃-5-NO₂ substituent on the phenyl ring, was found to be the most active against both enzymes. researchgate.net Specifically, compound 5o had an IC₅₀ value of 0.90 ± 0.31 μM against α-amylase, which is more potent than the reference compound acarbose (IC₅₀ = 5.60 ± 0.30 μM). researchgate.net Other derivatives such as 5b , 5m , and 5p also showed strong inhibition against α-amylase with IC₅₀ values of 5.30 ± 1.23 μM, 1.52 ± 0.84 μM, and 2.10 ± 0.52 μM, respectively. researchgate.net

Interactive Table: Comparative Inhibition of α-Amylase and α-Glucosidase

| Compound/Derivative | Target Enzyme | IC₅₀ Value (μM) | Reference Compound | Reference IC₅₀ (μM) |

| Compound 3c | α-Amylase | 3x more potent than Acarbose | Acarbose | Not specified in source |

| Compound 3c | α-Glucosidase | 5x more potent than Acarbose | Acarbose | Not specified in source |

| Compound 5o | α-Amylase | 0.90 ± 0.31 | Acarbose | 5.60 ± 0.30 |

| Compound 5m | α-Amylase | 1.52 ± 0.84 | Acarbose | 5.60 ± 0.30 |

| Compound 5p | α-Amylase | 2.10 ± 0.52 | Acarbose | 5.60 ± 0.30 |

| Compound 5b | α-Amylase | 5.30 ± 1.23 | Acarbose | 5.60 ± 0.30 |

Inhibition of Nucleoside Triphosphate Diphosphohydrolases (NTPDases)

Research into sulfamoyl-benzamide derivatives has also extended to their potential as selective inhibitors for human NTPDases. semanticscholar.org A study synthesizing various derivatives found that 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) was the most potent and selective inhibitor of h-NTPDase8, with an IC₅₀ of 0.28 ± 0.07 μM. semanticscholar.org Another compound, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl) benzenesulfonamide (B165840) (3i) , was a potent inhibitor of h-NTPDase3 with an IC₅₀ of 0.72 ± 0.11 μM. semanticscholar.org

Interactive Table: Comparative Inhibition of h-NTPDases

| Compound/Derivative | Target Isoform | IC₅₀ Value (μM) |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl) benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl) benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 |

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. jubilantbiosys.com These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. jubilantbiosys.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target receptor and exert a biological effect. The sulfonamide moiety (–SO2NH2) is recognized as an effective pharmacophore in many clinically important drugs. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening to search large compound databases for novel molecules that match the model. researchgate.net This approach helps prioritize compounds for synthesis and biological testing, saving time and resources. For instance, pharmacophore- and docking-based virtual screening has been successfully employed to prioritize compounds from databases for further investigation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in understanding which structural properties are crucial for activity and in predicting the potency of newly designed molecules.

For derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid, structure-activity relationship (SAR) studies have been corroborated by molecular modeling. nih.govresearchgate.net For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was found that the presence of an electron-donating methyl (CH3) group and an electron-withdrawing nitro (NO2) group on the phenyl ring significantly enhanced the inhibitory activity against α-glucosidase and α-amylase. nih.gov This suggests that the electronic properties of the substituents play a key role in the interaction with the target enzymes.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) methods are employed when the 3D structure of the biological target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography or NMR spectroscopy. These approaches involve analyzing the interactions between the ligand and its target at the atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps to elucidate the binding mode and estimate the strength of the interaction, often expressed as a docking score. researchgate.netnih.gov For derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid, docking studies have been performed against several key biological targets.

α-Glucosidase and α-Amylase: In the context of antidiabetic activity, derivatives have been docked into the active sites of α-glucosidase and α-amylase. nih.govresearchgate.net Studies revealed that these compounds interact with the active site residues primarily through hydrogen bonding and various pi interactions. nih.govresearchgate.net For example, compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was identified as a highly active inhibitor, a finding supported by its docking pose within the enzymes' active sites. nih.govresearchgate.net

Human Carbonic Anhydrases (hCAs): As potential anticancer agents, oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) were studied for their inhibition of human carbonic anhydrase isoforms, including the tumor-associated hCA IX and hCA XII. unibs.itnih.gov An in silico study was conducted to assess the binding mode of the most selective derivatives, revealing key interactions within the catalytic site that corroborated the observed inhibitory activity. unibs.itnih.gov

The table below summarizes findings from a molecular docking study of a selective inhibitor (compound 11) against two hCA isoforms.

| Target Protein | Interacting Residues | Type of Interaction |

| hCA IX | His64, His94, His96, His119, Thr199, Thr200 | Coordination with Zn²⁺ ion, Hydrogen bonds |

| hCA XII | His94, His96, His119, Val121, Thr199 | Coordination with Zn²⁺ ion, Hydrogen bonds |

| Data derived from in silico analysis of lasamide derivatives. unibs.it |

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-target complex over time. By simulating the movements and interactions of atoms, MD can assess the stability of the docked conformation and provide a more realistic view of the binding event.

For several series of 2,4-dichloro-5-sulfamoyl-benzamide derivatives, MD simulations have been performed to validate the results of molecular docking. nih.govresearchgate.nettandfonline.com A key parameter analyzed in these simulations is the Root Mean Square Deviation (RMSD) of the ligand-protein complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site of the target protein. researchgate.nettandfonline.com This analysis has been used to confirm the stability of the most potent compounds at the binding sites of α-glucosidase and α-amylase. nih.govresearchgate.net

To further refine the prediction of binding affinity, binding free energy calculations like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method are used. frontiersin.orgnih.gov This technique combines molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding for a ligand-receptor complex from a trajectory of MD simulation snapshots. frontiersin.orgnih.gov

The binding free energy is typically calculated by summing several energy components:

Van der Waals Energy: Represents steric and dispersion forces. frontiersin.org

Electrostatic Energy: Accounts for the coulombic interactions. frontiersin.orgnih.gov

Polar Solvation Energy: The energy required to transfer the molecule from a vacuum to a polar solvent. frontiersin.org

Nonpolar Solvation Energy (SASA): Often calculated based on the solvent-accessible surface area. frontiersin.org

While specific MM/PBSA data for 2,4-Dichloro-5-sulfamoyl-benzamide were not detailed in the provided context, this method is a standard approach to validate docking and MD simulation results by providing a more quantitative estimate of binding affinity. frontiersin.org The results of such calculations can help to differentiate between potential lead compounds and eliminate false positives from virtual screening and docking studies. frontiersin.orgnih.gov

In Silico ADMET Prediction for Preclinical Lead Optimization

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, enabling the early identification of compounds with favorable drug-like characteristics.

In silico models are frequently used to predict the gastrointestinal absorption and distribution of drug candidates. Studies on derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have shown that these compounds are predicted to have moderate to good intestinal absorption. nih.gov For instance, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were analyzed, and the results indicated good absorption profiles. nih.govresearchgate.net These predictions are often based on parameters such as Lipinski's rule of five and topological polar surface area (TPSA). nih.govresearchgate.net The human intestinal absorption values for a related series of compounds were predicted to be in the range of 93.10% to 95.93%, suggesting efficient absorption from the gut. nih.gov

| Parameter | Predicted Value/Range | Significance |

| Human Intestinal Absorption | 93.10% - 95.93% | High absorption potential |

| Caco-2 Cell Permeability | 0.36–0.55 nm/s | Moderate permeability |

| MDCK Cell Permeability | <0.1-0.6 nm/s | Low to moderate permeability |

| Plasma Protein Binding | High prediction | Potential for longer duration of action |

This table presents predicted ADMET parameters for derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid based on in silico studies.

While specific computational studies detailing the metabolic and excretion pathways of 2,4-Dichloro-5-sulfamoyl-benzamide are not extensively documented in the provided results, the general approach involves using software to predict the sites of metabolism by cytochrome P450 enzymes and other metabolic enzymes. For the broader class of dichlorinated aromatic compounds, metabolism often proceeds via hydroxylation followed by conjugation. nih.gov Computational tools can identify the most likely atoms to undergo such reactions, guiding further experimental metabolic studies.

Predictive toxicology is a critical component of preclinical assessment. For derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid, in silico ADMET results have indicated negligible toxicity. nih.govresearchgate.net These models often assess various toxicity endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities. nih.govnih.gov The use of structural alerts, which are molecular substructures known to be associated with toxicity, is a common approach. nih.gov For example, the ProTOX II service can be used to predict the toxicity of compounds. mdpi.com The goal of these predictive models is to flag potentially toxic compounds early in the drug discovery pipeline, allowing for their modification or elimination. nih.gov

| Toxicity Endpoint | Prediction Approach | General Finding for Related Compounds |

| Acute Toxicity | Local Lazy Learning (LLL) methods, Structural Alerts | Negligible toxicity predicted |

| Mutagenicity | Machine Learning Models, Structural Alerts | Generally predicted to be non-mutagenic |

| Carcinogenicity | Carcinogenic Potency Database (CPDB) based models | Not extensively reported for this specific compound |

| Skin/Eye Irritation | Predictive models based on chemical properties | Not specifically detailed |

This table summarizes common in silico toxicity prediction approaches and general findings for related sulfonamide-containing benzoic acid derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. researchgate.netchimicatechnoacta.ru These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential map. researchgate.netchimicatechnoacta.ru

For molecules similar in structure to 2,4-Dichloro-5-sulfamoyl-benzamide, these calculations help in understanding their chemical behavior. researchgate.net For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity. chimicatechnoacta.ru A smaller energy gap generally implies higher reactivity. chimicatechnoacta.ru The molecular electrostatic potential map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction with biological targets. researchgate.net QSAR studies on related compounds have utilized these quantum chemical descriptors to correlate molecular structure with biological activity. sciepub.com

| Quantum Chemical Parameter | Significance |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability |

| ΔE (Energy Gap) | Relates to chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack |

| Dipole Moment | Influences solubility and binding interactions |

This table outlines key parameters derived from quantum chemical calculations and their significance in understanding the chemical properties of a molecule.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are paramount for elucidating the molecular structure of 2,4-Dichloro-5-sulfamoyl-benzamide. By analyzing the interaction of the molecule with electromagnetic radiation, specific structural features can be identified and confirmed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the atomic arrangement within a molecule. Both ¹H and ¹³C NMR are utilized to characterize derivatives of 2,4-Dichloro-5-sulfamoyl-benzamide, confirming their complex structures. sciforum.netgumed.edu.pl For instance, in the synthesis of N-benzyl-2,4-dichloro-5-sulfamoylbenzamide, ¹H and ¹³C NMR spectra are recorded in DMSO-d₆, using the residual solvent signals as internal standards for accurate chemical shift determination. google.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. Key expected signals for 2,4-Dichloro-5-sulfamoyl-benzamide would include distinct peaks for the aromatic protons and the protons of the amide and sulfamoyl functional groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For 2,4-Dichloro-5-sulfamoyl-benzamide, characteristic signals would correspond to the aromatic carbons, the carbonyl carbon of the amide, and any aliphatic carbons if derivatives were synthesized. sciforum.netgumed.edu.pl

Interactive Data Table: Representative NMR Data for 2,4-Dichloro-5-sulfamoyl-benzamide Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Functional Group Assignment |

| ¹H | 7.5 - 8.5 | Aromatic Protons (Ar-H) |

| ¹H | 7.0 - 8.0 | Sulfamoyl Protons (-SO₂NH₂) |

| ¹H | 8.0 - 9.5 | Amide Proton (-CONH₂) |

| ¹³C | 120 - 140 | Aromatic Carbons (Ar-C) |

| ¹³C | 165 - 170 | Carbonyl Carbon (C=O) |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The synthesis of N-(4-acryloylphenyl)-2,4-dichloro-5-sulfamoylbenzamide derivatives utilizes IR spectroscopy to confirm the presence of key functional groups. sciforum.netgumed.edu.pl The IR spectrum of 2,4-Dichloro-5-sulfamoyl-benzamide would exhibit characteristic absorption bands corresponding to the N-H, C=O, S=O, and C-Cl bonds.

Interactive Data Table: Characteristic IR Absorption Bands for 2,4-Dichloro-5-sulfamoyl-benzamide

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | Amide (-CONH₂) and Sulfamoyl (-SO₂NH₂) |

| 1680 - 1640 | C=O stretch | Amide (Primary) |

| 1350 - 1300 | Asymmetric SO₂ stretch | Sulfamoyl (-SO₂NH₂) |

| 1170 - 1150 | Symmetric SO₂ stretch | Sulfamoyl (-SO₂NH₂) |

| 800 - 600 | C-Cl stretch | Aryl Chloride |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. Studies on related methyl 2-halo-4-substituted-5-sulfamoyl-benzoates involve recording UV-Vis spectra to determine properties like pKa values. researchgate.netnih.gov The aromatic system and functional groups in 2,4-Dichloro-5-sulfamoyl-benzamide would result in characteristic absorption maxima in the UV region, which can be used for quantitative analysis and to study its electronic properties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) has been used to confirm the structure of related compounds. mdpi.com For 2,4-Dichloro-5-sulfamoyl-benzamide, MS analysis would provide the exact mass of the molecular ion, and its fragmentation pattern would offer further structural confirmation. sciforum.netgumed.edu.pl The isotopic pattern resulting from the two chlorine atoms would be a distinctive feature in the mass spectrum.

Interactive Data Table: Expected Mass Spectrometry Data for 2,4-Dichloro-5-sulfamoyl-benzamide

| Parameter | Expected Value | Information Provided |

| Molecular Formula | C₇H₆Cl₂N₂O₃S | Elemental Composition |

| Molecular Weight | 269.11 g/mol | Molecular Mass |

| [M]+ Peak (m/z) | ~268, 270, 272 | Molecular Ion with Chlorine Isotopic Pattern |

| Key Fragmentation Ions | Loss of -NH₂, -SO₂, -CONH₂ | Structural Fragments |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-performance liquid chromatography is a key method used in the analysis of 2,4-Dichloro-5-sulfamoyl-benzamide and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of synthesized compounds and for the analysis of reaction mixtures. google.comgoogle.com In studies of related sulfamoyl-benzoates, an HPLC/UV/MS system is used to determine conversion yields and product ratios. nih.govmdpi.com A typical reversed-phase HPLC method would be employed to analyze 2,4-Dichloro-5-sulfamoyl-benzamide.

A reported method for related compounds utilizes a Poroshell 120 SB-C18 column with a linear gradient of water and methanol, containing 20 mM ammonium (B1175870) formate (B1220265) in both phases. nih.gov This method demonstrates the capability of HPLC to effectively separate and quantify the target compound from potential impurities and starting materials.

Interactive Data Table: Representative HPLC Method Parameters

| Parameter | Specification |

| Column | Poroshell 120 SB-C18 (2.1 mm × 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 20 mM Ammonium Formate |

| Mobile Phase B | Methanol with 20 mM Ammonium Formate |

| Gradient | Linear gradient from 60:40 to 30:70 (A:B) over 12 minutes |

| Detection | UV/MS |

Gas Chromatography (GC)

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), serves as a robust technique for the analysis of 2,4-Dichloro-5-sulfamoyl-benzamide, often in the context of its parent compound, furosemide (B1674285). nih.gov Although less common than liquid chromatography for this specific analyte due to its polarity and thermal stability considerations, GC methods have been developed, typically requiring a derivatization step to enhance volatility.

A common derivatization procedure involves methylation of the analyte. For instance, after extraction from a sample matrix using a solvent like ethyl acetate, the compound can be methylated using reagents such as methyl iodide. nih.gov This process converts the acidic and amine functionalities into their corresponding methyl esters and methylamines, making the molecule more amenable to GC analysis.

The chromatographic separation is typically performed on a fused-silica capillary column with a non-polar or semi-polar stationary phase, such as SE-54. nih.gov Detection is often achieved using a mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.govresearchgate.net For the methylated derivative of furosemide, characteristic ions are monitored to confirm its presence and quantify its concentration. nih.gov

Research has demonstrated the successful application of GC-MS for the determination of furosemide and its related compounds in biological samples like plasma and urine. nih.gov Validation of these methods typically includes assessment of linearity, limits of detection (LOD) and quantitation (LOQ), precision, accuracy, and recovery.

Table 1: Exemplary GC-MS Parameters for the Analysis of a Related Compound (Furosemide)

| Parameter | Value |

| Derivatization Agent | Methyl Iodide nih.gov |

| Column | Fused-silica capillary with SE-54 stationary phase nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) nih.gov |

| Monitored Ions (Furosemide) | m/z 81 and 372 nih.gov |

| Limit of Quantitation (Plasma) | 10 ng/mL nih.gov |

| Limit of Quantitation (Urine) | 40 ng/mL nih.gov |

It is important to note that 2,4-Dichloro-5-sulfamoyl-benzamide is a known impurity of furosemide, designated as Furosemide Impurity B. pharmaffiliates.comsynzeal.comallmpus.comsimsonpharma.com Therefore, GC methods developed for furosemide can often be adapted for the detection and quantification of this specific impurity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound like 2,4-Dichloro-5-sulfamoyl-benzoic acid, a closely related compound.

The crystal structure of 2,4-dichloro-5-sulfamoylbenzoic acid has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 873842. nih.gov This structural information confirms the molecular connectivity and provides insights into the packing of the molecules in the crystal lattice. Such data is critical for understanding polymorphism, solubility, and other solid-state characteristics that can influence its behavior as a raw material or an impurity in pharmaceutical manufacturing.

While the specific crystal structure of 2,4-Dichloro-5-sulfamoyl-benzamide is not as readily available in public databases, the principles of X-ray crystallography remain the primary means for its elucidation. The process would involve growing single crystals of the compound, which are then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Bioanalytical Method Development for Research Samples (e.g., in vitro media, animal tissue extracts)

The development of robust bioanalytical methods is essential for studying the behavior of 2,4-Dichloro-5-sulfamoyl-benzamide in biological systems, often in the context of preclinical research involving its parent compounds. These methods are designed to accurately and precisely measure the concentration of the analyte in complex matrices such as in vitro cell culture media and animal tissue extracts. High-performance liquid chromatography (HPLC) is a predominant technique for this purpose. nih.gov

Sample Preparation: A critical first step in bioanalytical method development is the extraction of the analyte from the biological matrix. This is necessary to remove interfering substances and concentrate the analyte. For animal tissues, this typically involves homogenization of the tissue followed by protein precipitation and/or liquid-liquid extraction or solid-phase extraction (SPE). nih.gov For instance, a method for quantifying furosemide in rat serum and tissues involved extraction followed by HPLC analysis. nih.gov

Chromatographic Conditions: Reversed-phase HPLC is commonly employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is an important parameter that can be adjusted to optimize the retention and peak shape of the analyte.

Detection: Ultraviolet (UV) detection is a common and cost-effective method for the quantification of aromatic compounds like 2,4-Dichloro-5-sulfamoyl-benzamide. The wavelength for detection is chosen based on the UV absorbance spectrum of the compound to maximize sensitivity. dissolutiontech.com For enhanced sensitivity and selectivity, especially at low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov

Method Validation: A developed bioanalytical method must be rigorously validated to ensure its reliability. Validation parameters typically include:

Linearity: The range of concentrations over which the detector response is proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

Research on related compounds like furosemide in animal models provides a framework for developing methods for 2,4-Dichloro-5-sulfamoyl-benzamide. For example, HPLC methods have been used to evaluate the urinary excretion of furosemide in swine, demonstrating the applicability of this technique to animal-derived samples. nih.gov Furthermore, studies on the in vitro dissolution of furosemide formulations utilize HPLC for quantification, which is directly translatable to the analysis of research samples from in vitro experiments. dissolutiontech.comnih.gov

Future Research Directions and Unexplored Avenues

Discovery of Novel Biological Targets for Sulfamoyl-Benzamide Scaffolds

The sulfamoyl-benzamide core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Future research will likely focus on expanding this target landscape beyond its established diuretic and antihypertensive applications. nih.gov

Carbonic Anhydrase Inhibition : Recent studies have shown that derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid can act as inhibitors of human carbonic anhydrase (hCA) isoforms, including those that are tumor-associated (hCAs IX and XII). nih.govunibs.it A 2024 study detailed the synthesis of oxime ester derivatives of lasamide and their in vitro testing against cytosolic hCAs I and II, and the transmembrane tumor-associated IX and XII isoforms. nih.gov One derivative, compound 11 , demonstrated selectivity for hCA IX and XII, suggesting potential for development as an anticancer agent. nih.gov Further research is needed to optimize the potency and selectivity of these compounds for specific CA isoforms to treat diseases like cancer and glaucoma. nih.govnih.gov

Enzyme Inhibition for Metabolic Disorders : Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov One study identified a derivative, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, as having significantly greater inhibitory potential against both enzymes compared to the standard drug acarbose (B1664774). nih.gov This indicates a promising avenue for developing new treatments for postprandial hyperglycemia and diabetes. nih.gov